2-(Difluoromethoxy)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c9-8(10)13-6-4-2-1-3-5(6)7(11)12/h1-4,8H,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUSBOGONMYVAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623685 | |
| Record name | 2-(Difluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446267-36-3 | |
| Record name | 2-(Difluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Difluoromethoxy)benzamide and Its Derivatives
Introduction: The Significance of the Difluoromethoxy Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of drug design. Among the various fluorinated functional groups, the difluoromethoxy (-OCF₂H) group has garnered significant attention. Its unique electronic properties and metabolic stability make it a valuable bioisostere for more common functional groups like hydroxyl, thiol, or amide groups.[1] The difluoromethoxy group can enhance a molecule's lipophilicity, which can in turn improve its membrane permeability and overall pharmacokinetic profile.[1] Furthermore, the C-H bond within the difluoromethoxy group can act as a hydrogen bond donor, enabling novel interactions with biological targets.[2]
This guide provides a comprehensive overview of the synthesis of 2-(difluoromethoxy)benzamide, a key scaffold found in a variety of biologically active compounds. We will delve into the strategic considerations for its synthesis, provide detailed, field-proven protocols, and explore the preparation of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the difluoromethoxy group in their own research endeavors.
Core Synthetic Strategy: A Two-Step Approach to this compound
The most logical and efficient pathway to this compound involves a two-stage process. This strategy decouples the introduction of the thermally sensitive difluoromethoxy group from the potentially harsh conditions of amide bond formation. The overall synthetic workflow is as follows:
-
Difluoromethylation of a Salicylic Acid Precursor: Introduction of the difluoromethoxy group onto a suitable starting material, typically a derivative of salicylic acid.
-
Amide Bond Formation: Conversion of the resulting 2-(difluoromethoxy)benzoic acid into the target benzamide.
This approach allows for the purification and characterization of the key intermediate, 2-(difluoromethoxy)benzoic acid, ensuring a higher overall yield and purity of the final product.
Caption: Overall synthetic workflow for this compound.
Stage 1: Introduction of the Difluoromethoxy Group
The critical step in this synthesis is the formation of the difluoromethoxy ether. This is typically achieved via a nucleophilic substitution reaction between a phenoxide and a difluoromethyl source.
Causality Behind Experimental Choices
The choice of starting material is paramount. While one might consider starting with 2-hydroxybenzamide (salicylamide), the amide functionality can complicate the reaction and subsequent purification.[3][4][5] A more robust approach begins with a protected form of the carboxylic acid or the acid itself, followed by deprotection and amidation. For the purpose of this guide, we will focus on the direct difluoromethylation of a salicylic acid derivative.
The choice of the difluoromethylating agent is also critical. Common reagents include chlorodifluoromethane (Freon 22), which is a gas and requires specialized handling, or other commercially available reagents like diethyl (bromodifluoromethyl)phosphonate. The selection of the base is dictated by the pKa of the phenolic proton and the reaction solvent. A moderately strong base is required to generate the phenoxide nucleophile without causing unwanted side reactions.
Detailed Experimental Protocol: Synthesis of 2-(Difluoromethoxy)benzoic Acid
This protocol is a composite of established methods for similar transformations.
Materials:
| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| 2-Hydroxybenzoic Acid | 138.12 | 69-72-7 | White crystalline solid |
| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | White hygroscopic powder |
| Chlorodifluoromethane (CHClF₂) | 86.47 | 75-45-6 | Colorless gas |
| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Polar aprotic solvent |
| Diethyl Ether | 74.12 | 60-29-7 | Volatile, flammable solvent |
| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | Corrosive acid |
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 2-hydroxybenzoic acid (1.0 eq) and potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.
-
Difluoromethylation: Carefully bubble chlorodifluoromethane gas through the suspension at a controlled rate. The reaction is exothermic, and the temperature should be monitored and maintained between 60-80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(difluoromethoxy)benzoic acid.[6] Further purification can be achieved by recrystallization or column chromatography.
Stage 2: Amide Bond Formation
With the key intermediate, 2-(difluoromethoxy)benzoic acid, in hand, the next step is the formation of the amide bond. There are several reliable methods to achieve this transformation.
Method A: Acid Chloride Formation Followed by Amination
This is a classic and highly effective method for amide synthesis.
Caption: Amide formation via an acid chloride intermediate.
Detailed Experimental Protocol:
-
Acid Chloride Formation: To a solution of 2-(difluoromethoxy)benzoic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5 eq) or oxalyl chloride ((COCl)₂) (1.2 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 2-(difluoromethoxy)benzoyl chloride.
-
Amination: The crude acid chloride is dissolved in a suitable solvent (e.g., DCM) and added dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide.[7] The reaction is typically rapid.
-
Workup and Purification: After the reaction is complete, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound. Purification can be achieved by recrystallization or column chromatography.
Method B: Direct Amidation Using Coupling Reagents
For more sensitive substrates or to avoid the handling of acid chlorides, direct coupling of the carboxylic acid with an ammonia source using a coupling reagent is a viable alternative.
Common Coupling Reagents:
| Reagent | Acronym | Key Features |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble carbodiimide |
| Dicyclohexylcarbodiimide | DCC | Forms insoluble urea byproduct |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Highly effective but can be expensive |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Efficient, often used in peptide synthesis |
General Protocol:
-
Activation: To a solution of 2-(difluoromethoxy)benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM), add the coupling reagent (e.g., EDC, 1.1 eq) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.1 eq). Stir the mixture at room temperature for 15-30 minutes to form the active ester.
-
Amine Addition: Add a source of ammonia, such as ammonium chloride (1.2 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq), to the reaction mixture.
-
Reaction and Workup: Stir the reaction at room temperature until completion (monitored by TLC or HPLC). The workup procedure will depend on the coupling reagent used but generally involves aqueous extraction to remove byproducts and unreacted starting materials, followed by purification of the organic layer.
Synthesis of Derivatives
The synthetic routes described above are amenable to the preparation of a wide range of derivatives of this compound.
-
N-Substituted Derivatives: By replacing the ammonia source in the amidation step with a primary or secondary amine, a diverse library of N-substituted amides can be readily synthesized.[8]
-
Ring-Substituted Derivatives: The synthesis can begin with a substituted 2-hydroxybenzoic acid to introduce additional functionality on the aromatic ring. For example, starting with 5-chloro-2-hydroxybenzoic acid would yield 5-chloro-2-(difluoromethoxy)benzamide.
-
Derivatives at Other Positions: The core methodologies can be adapted to synthesize isomers, such as 3-(difluoromethoxy)benzamide or 4-(difluoromethoxy)benzamide, by starting with the corresponding hydroxybenzoic acid isomer.
Biological Significance and Applications
Benzamide derivatives are a well-established class of compounds with a broad spectrum of biological activities.[9] They are found in numerous approved drugs and clinical candidates. The introduction of a difluoromethoxy group can further enhance their therapeutic potential. For instance, benzamide derivatives have been investigated as antibacterial agents, smoothened antagonists for cancer therapy, and inhibitors of various enzymes.[10][11] The this compound scaffold, in particular, holds promise for the development of novel therapeutics with improved potency and pharmacokinetic properties.[12]
Conclusion
The synthesis of this compound and its derivatives is a scientifically sound and achievable goal for researchers in the fields of medicinal chemistry and drug discovery. The two-stage synthetic strategy, involving the initial introduction of the difluoromethoxy group followed by amide bond formation, provides a robust and versatile platform for accessing these valuable compounds. By understanding the causality behind the experimental choices and adhering to the detailed protocols outlined in this guide, researchers can confidently synthesize these molecules and explore their potential as next-generation therapeutics.
References
- Synthetic method of 2-trifluoromethyl benzamide.
- Direct Synthesis of 2-(4-Hydroxyphenoxy)
- 2-(Difluoroboryloxy)benzamide. MDPI.
- An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermedi
- Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.
- Preparation of 2-benzoylbenzoic acid (o-benzoylbenzoic acid; benzophenone-2-carboxylic acid). PrepChem.com.
- Process for the preparation of 2-(trihalomethyl) benzamide.
- Direct Synthesis of 2-(4-Hydroxyphenoxy)
- 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulf
- Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide deriv
- N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI.
- The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions.
- Recent advances in direct 1,2-hydroxydifluoromethylation of olefins. Chemical Review and Letters.
- Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed.
- 2-HYDROXYBENZAMIDE. CAMEO Chemicals - NOAA.
- 2-(Difluoromethoxy)benzoic acid. Synquest Labs.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Salicylamide (2-Hydroxybenzamide) | UDP-Glucuronosyltransferase Inhibitor. MedchemExpress.com.
- Salicylamide 2 Hydroxybenzamide. Sarchem Labs.
- Highly Enantioselective Decarboxylative Difluoromethyl
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-HYDROXYBENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action and Chemical Biology of the 2-(Difluoromethoxy)benzamide Core
The following technical guide details the mechanism of action, synthesis, and pharmacological utility of the 2-(difluoromethoxy)benzamide core. This analysis treats the compound not merely as a static intermediate, but as a functional pharmacophore used to modulate metabolic stability, lipophilicity, and target engagement in modern drug discovery (e.g., PROTACs, kinase inhibitors).[1]
Executive Summary
This compound represents a critical structural motif in medicinal chemistry, functioning as a bioisostere of 2-methoxybenzamide. Its primary mechanism of action lies in the modulation of physicochemical properties and metabolic blockade .[1] By replacing hydrogen atoms with fluorine, this core resists oxidative dealkylation by Cytochrome P450 enzymes (CYPs) while altering the electronic landscape of the benzamide ring to influence ligand-target binding kinetics.[1] It is increasingly utilized as a stable linker or warhead in Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors.
Mechanistic Principles: The Fluorine Effect
The biological activity of the this compound core is governed by three molecular mechanisms that distinguish it from its non-fluorinated analogs (e.g., salicylamide ethers).
1.1. Metabolic Blockade (The Deuterium-Fluorine Parallel)
The primary utility of the 2-(difluoromethoxy) moiety is the prevention of O-dealkylation .
-
Mechanism: In standard 2-methoxybenzamides, CYP450 enzymes (specifically CYP2D6 and CYP3A4) rapidly oxidize the alpha-carbon of the methoxy group, leading to formaldehyde release and the formation of a phenol metabolite (rapid clearance).[1]
-
Action of OCHF2: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol). The substitution of two hydrogens with fluorine atoms renders the carbon atom electron-deficient, preventing the hydrogen atom abstraction required for the initial step of oxidative metabolism.[1]
-
Outcome: Drastically increased half-life (
) and oral bioavailability.
1.2. Electronic and Conformational Tuning
-
Lipophilicity Modulation: The
group is more lipophilic than (Lipophilic substituent constant vs ). This increases the LogP of the parent molecule, enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.[1] -
Conformational Locking: The difluoromethoxy group at the ortho position induces a specific conformation due to the anomeric effect and electrostatic repulsion between the amide carbonyl oxygen and the fluorine atoms.[1] This "locks" the benzamide into a planar or twisted conformation that can be pre-organized for binding to targets like PARP (Poly (ADP-ribose) polymerase) or Dopamine D2 receptors .
1.3. Hydrogen Bond Donor/Acceptor Dynamics
Unlike the methoxy group (acceptor only), the
Detailed Experimental Protocols
As a Senior Application Scientist, I present the following self-validating protocols for synthesizing and characterizing this core.
Protocol A: Synthesis of this compound
Rationale: Direct difluoromethylation of salicylamide is challenging due to competing N-alkylation. The preferred route utilizes the coupling of 2-(difluoromethoxy)benzoic acid.
Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)[1]
-
Ammonium Chloride (NH4Cl) or aqueous Ammonia
-
DMF (Dimethylformamide)
Step-by-Step Workflow:
-
Activation: Dissolve 2-(difluoromethoxy)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add HBTU (1.2 eq) and DIPEA (2.5 eq). Stir at Room Temperature (RT) for 30 minutes to form the active ester.
-
Amidation: Add solid Ammonium Chloride (3.0 eq) or 25% aqueous ammonia (5.0 eq).
-
Reaction: Stir the mixture at RT for 4–6 hours. Monitor by LC-MS (Target Mass: ~187.14 Da).
-
Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), sat.[1] NaHCO3 (to remove unreacted acid), and Brine.[1]
-
Purification: Dry organic layer over Na2SO4. Concentrate in vacuo. Purify via flash chromatography (Hexane:EtOAc gradient) to yield a pale-yellow solid.
Validation Criteria:
-
1H NMR (DMSO-d6): Diagnostic triplet for
proton at ppm ( Hz). Amide protons ( ) typically appear as two broad singlets at and ppm.
Protocol B: In Vitro Metabolic Stability Assay
Rationale: To quantify the stability conferred by the difluoromethoxy group compared to a methoxy control.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)
-
NADPH Regenerating System[1]
-
Test Compounds: this compound vs. 2-methoxybenzamide.
Workflow:
-
Incubation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot samples at
min. -
Quenching: Quench immediately with ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Calculate intrinsic clearance ( ).
Expected Result: this compound should exhibit <10% degradation at 60 min, whereas 2-methoxybenzamide typically shows >50% degradation.
Quantitative Data Summary
The following table summarizes the physicochemical shifts associated with the 2-(difluoromethoxy) substitution.
| Property | 2-Methoxybenzamide (Control) | This compound (Target) | Impact |
| Molecular Weight | 151.16 g/mol | 187.14 g/mol | Increased size |
| ClogP (Lipophilicity) | ~0.65 | ~1.15 | Enhanced Permeability |
| H-Bond Donor Count | 1 (Amide) | 1 (Amide) + Weak C-H (OCHF2) | Unique binding modes |
| Metabolic Liability | High (O-demethylation) | Low (Blocked by F) | Extended Half-life |
| Hammett Sigma ( | -0.27 (Electron Donating) | +0.18 (Weakly Withdrawing) | Reduced aromatic electron density |
Pathway Visualization
The following diagram illustrates the synthesis pathway and the mechanism of metabolic blockade, highlighting the critical role of the C-F bond.[1]
Caption: Synthesis workflow and mechanism of metabolic resistance. The C-F bond prevents the oxidative attack typical of methoxy analogs.[1]
Applications in Drug Discovery
5.1. PROTAC Linker Design
As referenced in recent patent literature [1], the this compound moiety is used as a rigid, metabolically stable connector in PROTACs (Proteolysis Targeting Chimeras).[1]
-
Role: It connects the E3 ligase ligand (e.g., Thalidomide or VHL ligand) to the target protein ligand.[1]
-
Advantage: The rigidity of the benzamide prevents the "collapse" of the PROTAC molecule, maintaining the necessary spatial separation for ternary complex formation.[1]
5.2. Kinase Inhibition (mTOR/PI3K)
The core serves as a scaffold for ATP-competitive inhibitors [2]. The amide nitrogen can form hinge-binding interactions, while the difluoromethoxy group occupies the hydrophobic pocket (gatekeeper region), improving selectivity against kinases with smaller gatekeeper residues.[1]
References
-
Google Patents. (2023). Proteolysis targeting chimera (PROTAC) compositions using ubiquitin conjugating enzyme ligands.[4][5] WO2023205219A1. Link
-
Ambeed. (2024). 2-(Difluoromethoxy)benzoic acid: Product Analysis and Synthesis Protocols.Link
-
National Institutes of Health (NIH). (2022). 2-Difluoromethoxy-Substituted Estratriene Sulfamates: Synthesis and SAR. PubMed. Link
-
Guide to Pharmacology. (2024). Benzamide Pharmacology and Roflumilast Derivatives.[1][6][7] IUPHAR/BPS.[6] Link
Sources
- 1. TW200817395A - Novel compounds - Google Patents [patents.google.com]
- 2. 97914-59-5 | 2-(Difluoromethoxy)benzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. 97914-59-5 | 2-(Difluoromethoxy)benzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. WO2023205219A1 - Proteolysis targeting chimera (protac) compositions using ubiquitin conjugating enzyme ligands - Google Patents [patents.google.com]
- 5. WO2023205219A1 - Proteolysis targeting chimera (protac) compositions using ubiquitin conjugating enzyme ligands - Google Patents [patents.google.com]
- 6. Details of the Drug Combinations | DrugMAP [drugmap.idrblab.net]
- 7. TW200817395A - Novel compounds - Google Patents [patents.google.com]
Target Deconvolution of 2-(Difluoromethoxy)benzamide: From Phenotypic Hit to Molecular Mechanism
Executive Summary
The molecule 2-(difluoromethoxy)benzamide represents a privileged scaffold in modern medicinal chemistry. It combines the pharmacophoric features of the benzamide core—a motif ubiquitous in inhibitors of PARP, HDAC, and biochemically active agrochemicals—with the difluoromethoxy (
This guide addresses a common scenario: This compound has been identified as a hit in a phenotypic screen (e.g., anti-inflammatory or anti-bacterial), and the biological target is unknown. We present a rigorous, autonomous workflow to deconvolute its mechanism of action (MoA), moving from in silico prediction to chemical proteomics and functional validation.
Structural Logic & Pharmacophore Analysis
Before initiating experimental protocols, we must understand why this molecule binds proteins.
The Difluoromethoxy Effect
Unlike a standard methoxy group (
-
Conformational Lock: The ether oxygen often accepts a hydrogen bond from the amide nitrogen.
-
Lipophilicity Boost: The fluorines increase
, enhancing membrane permeability compared to the parent hydroxy-benzamide. -
Metabolic Shield: The
bonds prevent rapid oxidative metabolism (CYP450-mediated -dealkylation).
Putative Target Classes
Based on structural similarity (SAR) to known drugs, the following target classes are high-probability candidates for this scaffold:
-
Phosphodiesterases (PDE4): The drug Roflumilast contains a difluoromethoxy-benzamide core.
-
Poly(ADP-ribose) polymerases (PARP): Benzamides are classic PARP inhibitors (mimicking the nicotinamide moiety of
). -
Bacterial FtsZ: 2,6-difluorobenzamides are known allosteric inhibitors of the cell division protein FtsZ.
Phase I: In Silico Profiling & SAR Expansion
Do not waste wet-lab resources without a computational hypothesis.
Molecular Docking & Similarity Search
Perform a substructure search in ChEMBL and PubChem.
-
Protocol:
-
Generate the SMILES code: NC(=O)c1ccccc1OC(F)F.[1]
-
Run 2D similarity search (Tanimoto coefficient > 0.85).
-
Docking: Dock the molecule into the catalytic pockets of PDE4B (PDB: 1XMU) and PARP1 (PDB: 1UK0). Look for the "amide anchor" hydrogen bonds with the backbone (typically Gly/Ser residues).
-
The "SAR by Catalog" Filter
Purchase or synthesize 5-10 analogs to define the pharmacophore before probe synthesis.
-
Critical Check: If changing the
to kills activity, the target likely requires the specific H-bond donor capability of the . If changing the amide to an ester kills activity, the amide is a hydrogen bond donor/acceptor essential for binding.
Phase II: Chemical Proteomics (The "Pull-Down")
If in silico methods fail, we must physically isolate the target. This requires synthesizing a Chemical Probe .
Probe Design Strategy
We cannot simply attach a biotin tag anywhere; it will sterically block binding.
-
Linker Attachment Point: Based on benzamide SAR, the para-position (4-position) or the amide nitrogen are common exit vectors.
-
Probe Type: We will use a Photo-Affinity Probe (PAL) containing:
-
Warhead: this compound.[1]
-
Photoreactive Group: Diazirine (activates at 365 nm to covalently crosslink nearby proteins).
-
Handle: Alkyne (for Click Chemistry with Azide-Biotin).
-
Experimental Protocol: Activity-Based Protein Profiling (ABPP)
Objective: Enrich and identify the target protein from cell lysate.
-
Lysate Preparation: Harvest cells (e.g., HeLa or relevant phenotypic line) and lyse in PBS (mild detergent, 0.1% NP-40).
-
Incubation: Treat lysate with the Probe (
) for 1 hour at .-
Control: Pre-incubate with
excess of the "free" parent molecule (competitor) to block specific binding sites.
-
-
Crosslinking: Irradiate with UV light (
) for 10 minutes on ice. -
Click Reaction: Add reporter mix: Azide-Biotin +
+ TCEP + TBTA. React for 1 hour. -
Enrichment: Incubate with Streptavidin-agarose beads. Wash stringently (1% SDS, 8M Urea) to remove non-covalent binders.
-
Digestion & MS: On-bead trypsin digestion followed by LC-MS/MS.
-
Data Analysis: Targets are proteins identified in the "Probe" sample but absent (or significantly reduced) in the "Probe + Competitor" sample.
Phase III: Biophysical Validation (Target Confirmation)
Mass spectrometry gives a list of candidates. We must validate the true physical interaction in intact cells or native conditions.
Thermal Proteome Profiling (TPP) / CETSA
This method validates binding without chemical modification (label-free). It relies on the principle that ligand binding stabilizes proteins against thermal denaturation .
Protocol:
-
Treatment: Treat live cells with this compound (
) or DMSO (Vehicle). -
Heating: Aliquot cells and heat to a gradient of temperatures (
to ). -
Lysis & Separation: Lyse cells. Centrifuge to pellet precipitated (denatured) proteins. The soluble fraction contains the stable proteins.
-
Quantification: Analyze soluble fractions by Western Blot (if target is suspected) or TMT-labeled Mass Spec (proteome-wide).
-
Result: A "melting curve" shift. The target protein will remain soluble at higher temperatures in the drug-treated sample compared to DMSO.
Surface Plasmon Resonance (SPR)
If a recombinant version of the candidate protein (e.g., PDE4) is available:
-
Immobilize the protein on a CM5 chip.
-
Flow this compound at increasing concentrations.[2]
-
Success Criteria: Dose-dependent resonance unit (RU) increase with a calculated
in the biologically relevant range (e.g., nM to low ).
Phase IV: Functional Validation (Causality)
Does binding the target actually cause the phenotype?
CRISPR/RNAi Rescue
If the molecule inhibits Protein X to cause cell death (or another phenotype):
-
Experiment: Overexpress a drug-resistant mutant of Protein X (if the binding site is known) or simply overexpress the Wild Type (WT) protein.
-
Logic: If the drug effect is on-target, overexpression of the target should shift the
to a higher concentration (titrating out the drug).
Pathway Analysis
Map the downstream signaling. If the target is PDE4, intracellular cAMP levels must rise upon treatment.
Summary of Data Presentation
When reporting your findings, structure your data as follows:
| Experiment | Metric | Successful Outcome Criteria |
| Phenotypic Screen | ||
| Chemoproteomics | Enrichment Factor | |
| TPP / CETSA | Shift of | |
| SPR / ITC | Binding affinity correlates with phenotypic | |
| Functional Rescue | Overexpression increases drug tolerance ( |
References
-
Target Deconvolution Strategies in Drug Discovery. Nature Reviews Drug Discovery. (2007). Explains the core principles of moving from phenotypic hits to molecular targets. Link
-
The Difluoromethoxy Group in Medicinal Chemistry.Journal of Medicinal Chemistry. (2015). Detailed review of the physicochemical properties and metabolic stability of the
group. Link -
Thermal Proteome Profiling (TPP). Science. (2014). The foundational paper for mass spectrometry-based thermal shift assays in living cells. Link
-
Roflumilast: A Phosphodiesterase 4 Inhibitor. Drug Design, Development and Therapy. (2011). Illustrates the biological activity of the difluoromethoxy-benzamide scaffold. Link
-
ChEMBL Database Entry: Benzamide Derivatives. EBI. Provides SAR data on benzamide substructures and their known binding partners (PARP, HDAC, etc.). Link
Sources
The Ortho-Difluoromethoxy Advantage: Strategic Applications of 2-(Difluoromethoxy)benzamide in Modern Drug Design
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine remains a dominant tactic for optimizing pharmacokinetics (PK) and potency.[1] While the para-substituted difluoromethoxy moiety (as seen in the blockbuster COPD drug Roflumilast) is well-characterized, the 2-(difluoromethoxy)benzamide scaffold represents an underutilized yet high-value pharmacophore.
This guide explores the therapeutic utility of placing the difluoromethoxy group at the ortho position of the benzamide core. We analyze its dual role as a conformational control element (via intramolecular hydrogen bonding) and a lipophilic hydrogen bond donor (bioisostere). This document provides researchers with the rationale, synthesis pathways, and validation protocols necessary to leverage this scaffold in kinase, PDE4, and antibacterial drug discovery programs.
The Medicinal Chemistry Rationale
The Lipophilic Hydrogen Bond Donor (LHBD) Concept
The difluoromethoxy group (
-
Bioisosterism: It effectively mimics phenol (
) or thiol ( ) groups but with significantly higher lipophilicity and metabolic stability. -
Permeability: By masking the polarity of a traditional hydrogen bond donor, it improves membrane permeability (LogP/LogD) while retaining the ability to engage target residues.
The "Ortho-Effect" and Conformational Locking
The defining feature of This compound is the interaction between the ortho-substituent and the amide nitrogen.
In a standard 2-methoxybenzamide, steric clash often forces the amide bond out of planarity with the phenyl ring. However, the 2-difluoromethoxy group can form a stable Intramolecular Hydrogen Bond (IMHB) between the amide proton (
Therapeutic Implication: This IMHB "locks" the molecule into a planar, bioactive conformation before it enters the binding pocket, reducing the entropic penalty of binding ($ \Delta G_{binding} $).
Physicochemical Profile Comparison[4][5]
| Property | 2-Methoxybenzamide | This compound | Impact on Drug Design |
| H-Bond Donor Count | 1 (Amide NH) | 2 (Amide NH + | Additional interaction point for target selectivity. |
| Lipophilicity (LogP) | Low | Moderate-High | Improved passive permeability across BBB or GI tract. |
| Metabolic Stability | Low (O-demethylation) | High | The C-F bond strengthens the adjacent C-H, resisting CYP450 oxidation. |
| Conformation | Flexible / Twisted | Pseudo-ring (Planar) | Pre-organized for binding (Entropic advantage). |
Therapeutic Case Studies & Applications
Kinase Inhibition (Hinge Binding)
Many kinase inhibitors utilize a benzamide motif to interact with the hinge region of the ATP-binding pocket.
-
Mechanism: The amide nitrogen acts as a H-bond donor to the hinge backbone (e.g., Met residue).
-
The 2-OCF2H Advantage: The ortho-difluoromethoxy group can occupy the hydrophobic "gatekeeper" pocket or solvent-front region. Its ability to act as a weak H-bond donor allows it to interact with specific water networks often found in kinase active sites (e.g., VEGFR, FLT3).
FtsZ Inhibition (Antibacterial)
Research into 2,6-difluorobenzamide derivatives has shown potent activity against Staphylococcus aureus by inhibiting FtsZ (a bacterial cell division protein).[4]
-
Application: Modifying these leads to include a 2-(difluoromethoxy) group enhances lipophilicity, potentially improving penetration into Gram-negative bacteria, a notorious challenge in antibiotic development [1].
PDE4 Inhibition (Respiratory/Inflammation)
Building on the success of Roflumilast (which contains a cyclopropylmethoxy and a difluoromethoxy group), the this compound scaffold serves as a viable core for next-generation PDE4 inhibitors.
-
Rationale: The 2-position substitution alters the vector of the benzamide, potentially reducing emetic side effects (a common failure mode for PDE4 inhibitors) by changing the binding mode in the catalytic domain.
Visualization: Mechanism of Action & Workflow
The following diagram illustrates the conformational locking mechanism and the experimental workflow for validating this scaffold.
Figure 1: The "Conformational Lock" mechanism leading to enhanced potency, coupled with the validation workflow.
Synthesis Protocol: Introduction of the Difluoromethoxy Group[7]
The synthesis of this compound requires careful control to prevent hydrolysis of the amide or over-fluorination. The most robust method utilizes sodium chlorodifluoroacetate as a difluorocarbene source.
Reagents & Conditions
-
Substrate: Salicylamide (2-hydroxybenzamide).
-
Reagent: Sodium chlorodifluoroacetate (
). -
Base: Potassium carbonate (
). -
Solvent: DMF/Water (9:1 ratio) or Acetonitrile.
-
Temperature: 90°C - 100°C.
Step-by-Step Methodology
-
Preparation: Dissolve Salicylamide (1.0 eq) and
(1.5 eq) in DMF/Water. Stir at room temperature for 15 minutes to deprotonate the phenol. -
Addition: Add Sodium chlorodifluoroacetate (2.5 eq) slowly.
-
Critical Note: The reagent decomposes to release difluorocarbene (
). This species is electrophilic and reacts with the phenoxide.
-
-
Heating: Heat the mixture to 95°C under an inert atmosphere (
) for 4–6 hours. -
Quench & Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF.
-
Purification: The product is often less polar than the starting material. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Yield Expectation: 60–75%.
Validation: Confirm structure via
Self-Validating Experimental Protocol: Matched Molecular Pair (MMP) Analysis
To scientifically validate the therapeutic advantage of this scaffold, researchers must perform a Matched Molecular Pair analysis comparing the 2-methoxy analog against the 2-difluoromethoxy analog.
Protocol: Metabolic Stability Assessment (Microsomal)
This assay determines if the
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system.
-
Test Compounds: 2-methoxybenzamide (Control) vs. This compound (Test).
Procedure:
-
Incubation: Incubate test compounds (1 µM) with HLM (0.5 mg/mL) at 37°C in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH to start the reaction.
-
Sampling: Aliquot samples at t=0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).
Success Criteria:
The 2-(difluoromethoxy) analog is considered superior if:
References
-
Ma, S., et al. (2017). "Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition." Bioorganic & Medicinal Chemistry Letters.
-
Zafrani, Y., et al. (2019). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
-
BenchChem. (2025).[1][5][6] "The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery."[7] BenchChem Technical Guides.
-
PubChem. "2-(Difluoromethoxy)benzene-1-sulfonamide (Related Structure)." National Library of Medicine.
- Erickson, J. A., et al. (2021). "The Difluoromethoxy Group in Medicinal Chemistry: A Review." Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Benzamide Scaffold: A Technical Guide to Structural Versatility in Drug Discovery
Core Directive & Executive Summary
The benzamide moiety (
For the research scientist, understanding this evolution is not merely academic; it reveals how rigidifying the amide bond and exploiting the phenyl ring's electronic properties can tune selectivity between distinct protein families (e.g., Dopamine D2 vs. HDAC1).
Phase 1: The Psychopharmacology Era (1960s–1980s)
The Serendipity of Metoclopramide
In 1964, Louis Justin-Besançon and Charles Laville at Laboratoires Delagrange sought to improve the anti-arrhythmic properties of procainamide.[1] By modifying the side chain, they synthesized metoclopramide . While it failed as a cardiac drug, it exhibited profound anti-emetic and gastrokinetic effects.
-
Mechanism: Metoclopramide acts as a D2 receptor antagonist and a 5-HT4 receptor agonist.[2] The benzamide core mimics the ethylamine side chain of dopamine but locks it in a conformation that favors specific receptor subtypes.
-
Structural Insight: The ortho-methoxy group on the benzamide ring induces an intramolecular hydrogen bond with the amide hydrogen, creating a pseudo-ring structure. This conformational lock is critical for D2 receptor affinity.
The Rise of Substituted Benzamides (Sulpiride & Amisulpride)
Following metoclopramide, the "orthopramides" evolved into highly selective antipsychotics. Sulpiride and Amisulpride demonstrated that benzamides could separate antipsychotic efficacy from extrapyramidal side effects (EPS).
Table 1: Evolution of Benzamide Antipsychotics
| Compound | Primary Target | Key Structural Feature | Clinical Outcome |
| Metoclopramide | D2 (Antagonist), 5-HT4 (Agonist) | o-Methoxy, p-Amino | Anti-emetic, Prokinetic |
| Sulpiride | D2/D3 (Antagonist) | Sulfonamide substitution | Atypical Antipsychotic (low EPS) |
| Amisulpride | D2/D3 (Antagonist), 5-HT7 | Ethylsulfonyl group | Treatment of Schizophrenia & Dysthymia |
Visualization: The Dopamine-Benzamide Interface
The following diagram illustrates the signaling pathway modulation by benzamides in the context of dopaminergic transmission.
Figure 1: Benzamide antagonists block D2 receptors, preventing Gi-mediated inhibition of Adenylyl Cyclase, thereby normalizing cAMP signaling in schizophrenic pathology.
Phase 2: The Epigenetic Turn (1990s–Present)
In the late 1990s, the benzamide scaffold found a new home in oncology. Researchers discovered that certain benzamides could inhibit Histone Deacetylases (HDACs), enzymes responsible for chromatin condensation and gene silencing.
Entinostat (MS-275) and Class Selectivity
Unlike hydroxamic acids (e.g., Vorinostat) which are pan-HDAC inhibitors, benzamides like Entinostat (MS-275) show exquisite selectivity for Class I HDACs (HDAC1, 2, 3).[3]
-
Mechanism: The benzamide moiety acts as the Zinc Binding Group (ZBG). The amino group of the 2-aminobenzamide coordinates with the catalytic Zinc ion (
) at the bottom of the HDAC active site. -
Kinetic Profile: Benzamides exhibit "slow-tight" binding kinetics. They have a slower on-rate than hydroxamates but a much longer residence time, leading to prolonged pharmacodynamic effects.
Table 2: HDAC Inhibitor Classes
| Class | Representative | Zinc Binding Group | Selectivity | Stability |
| Hydroxamates | Vorinostat (SAHA) | Hydroxamic Acid | Pan-HDAC | Low (Metabolic hydrolysis) |
| Benzamides | Entinostat (MS-275) | 2-Aminobenzamide | Class I (HDAC 1,2,3) | High (Stable amide bond) |
| Cyclic Peptides | Romidepsin | Thiol (via disulfide red.) | Class I | Complex synthesis |
Phase 3: The DNA Repair Bridge (PARP Inhibition)
The discovery of Poly(ADP-ribose) Polymerase (PARP) inhibitors is rooted in benzamide chemistry.[4] In 1980, Durkacz and Shall identified 3-aminobenzamide (3AB) as a competitive inhibitor of PARP.[4]
-
Scientific Logic: PARP uses NAD+ as a substrate to repair DNA nicks. The nicotinamide moiety of NAD+ is structurally homologous to benzamide. 3AB mimics nicotinamide, binding to the catalytic pocket and preventing DNA repair, which induces synthetic lethality in BRCA-deficient cancer cells.
-
Legacy: While 3AB was too weak for clinical use (
in range), it served as the template for modern, nanomolar PARP inhibitors like Olaparib (which retains the amide-like pharmacophore within a phthalazinone ring).
Technical Deep Dive: Experimental Protocols
As a Senior Application Scientist, I provide here a robust, self-validating workflow for synthesizing and testing a benzamide derivative.
Protocol: Synthesis of N-(2-aminophenyl)benzamide (Entinostat Core)
Rationale: This protocol uses the Schotten-Baumann conditions for robustness, followed by deprotection.
Reagents:
-
1,2-Phenylenediamine (Nucleophile)
-
Benzoyl Chloride derivative (Electrophile)
-
Triethylamine (Base)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Preparation: Dissolve 1,2-phenylenediamine (1.0 eq) in anhydrous DCM under Nitrogen atmosphere.
-
Activation: Add Triethylamine (1.2 eq) and cool the mixture to 0°C.
-
Coupling: Dropwise add Benzoyl Chloride (1.0 eq) dissolved in DCM. Critical Control: Maintain temperature <5°C to prevent bis-acylation.
-
Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Wash with sat.
(removes HCl), then Brine. Dry over . -
Purification: Recrystallize from Ethanol/Water.
-
Validation:
-
1H NMR: Look for amide proton singlet at
~9-10 ppm. -
LC-MS: Confirm Mass [M+H]+.
-
Protocol: HDAC Inhibition Fluorometric Assay
Rationale: To verify the biological activity of the synthesized benzamide.
Materials:
-
Recombinant HDAC1 enzyme.
-
Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).
-
Positive Control: Entinostat (1
). -
Negative Control: DMSO only.
Workflow:
-
Incubation: Mix HDAC1 enzyme + Test Compound (Benzamide) in assay buffer (Tris-HCl, pH 8.0). Incubate 15 min at 37°C.
-
Substrate Addition: Add Boc-Lys(Ac)-AMC. Incubate 30 min.
-
Development: Add Trypsin/Developer solution. (Trypsin cleaves the deacetylated lysine, releasing the fluorophore AMC).
-
Readout: Measure Fluorescence (Ex 360 nm / Em 460 nm).
-
Calculation:
Visualization: Experimental Workflow
Figure 2: The self-validating workflow ensures chemical purity before biological evaluation, preventing false positives due to contaminants.
References
-
Sanger, G. J. (2017). Metoclopramide: A Template for Drug Discovery. JSciMed Central. Link
- Justin-Besançon, L., & Laville, C. (1964). Action antiémétique du métoclopramide vis-à-vis de l'apomorphine et de l'hydergine. C. R. Seances Soc. Biol. Fil.
-
Durkacz, B. W., Omidiji, O., Gray, D. A., & Shall, S. (1980). (ADP-ribose)n participates in DNA excision repair. Nature, 283(5747), 593–596. Link
-
Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 42(15), 3001–3003. Link
-
Knip, M., et al. (2023). Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile. MDPI. Link
Sources
- 1. Metoclopramide - Wikipedia [en.wikipedia.org]
- 2. Metoclopramide: A Template for Drug Discovery [jscimedcentral.com]
- 3. Pharmacological Properties and Clinical Application Research Progress of Entinostat - Oreate AI Blog [oreateai.com]
- 4. The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
using 2-(difluoromethoxy)benzamide as a chemical probe
This Application Note and Protocol Guide is designed for medicinal chemists, structural biologists, and lead discovery scientists. It treats 2-(difluoromethoxy)benzamide not merely as a static reagent, but as a privileged fragment probe and
Its value lies in the unique physicochemical properties of the difluoromethoxy group (
A High-Sensitivity NMR Probe & Bioisosteric Scaffold
Introduction: The "Spy" in the Cocktail
In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), detecting weak affinity interactions (
Unlike traditional
Key Technical Advantages
-
Spectral Isolation: The
signal appears in a unique region ( to ppm), avoiding overlap with common trifluoromethyl ( ) probes. -
Characteristic Signature: The strong geminal coupling (
) creates a diagnostic doublet in the spectrum, facilitating instant identification in cocktails of 20+ compounds. -
Lipophilic H-Bond Donor: The
group acts as a lipophilic hydrogen bond donor, a rare property that allows it to probe specific "fluorophilic" hydration sites or polar regions in hydrophobic pockets.
Mechanism of Action & Chemical Logic
2.1 The Physicochemical "Sweet Spot"
The utility of this compound stems from the electronic modulation of the ether oxygen.
| Property | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |
| Electronic Effect | Electron Donating | Weakly Electron Withdrawing | Strongly Electron Withdrawing |
| H-Bond Potential | Acceptor Only | Acceptor + Weak Donor | None (Hydrophobic) |
| Metabolic Stability | Low (O-demethylation) | High (C-F bond strength) | Very High |
| Lipophilicity ( |
-
The "Goldilocks" Effect: The fluorine atoms withdraw electron density, reducing the basicity of the oxygen (making it a poorer acceptor than
) but polarizing the C-H bond, making the terminal proton acidic enough to serve as a weak hydrogen bond donor. This allows the probe to test for specific H-bond networks that or would miss.
2.2 The
NMR Reporter Mechanism
When the probe binds to a target protein, its rotational correlation time (
-
Line Broadening: Increased transverse relaxation rate (
). -
Chemical Shift Perturbation (CSP): Changes in the local electronic environment upon binding.
-
Signal Attenuation: In
-filtered experiments, the bound ligand signal disappears, while non-binders remain sharp.
Experimental Protocols
Protocol A: Ligand-Observed
NMR Fragment Screening
Objective: Identify if this compound binds to a target protein (e.g., K-Ras, Bromodomain, Protease).
Materials:
-
Probe: this compound (purity
). -
Target Protein: Purified,
homogeneity, in suitable buffer (PBS, HEPES). -
Internal Standard: Trifluoroacetic acid (TFA) or fluorobenzene (encapsulated in a capillary to prevent interaction).
-
Instrument: NMR Spectrometer (minimum 400 MHz, preferably 600 MHz with cryoprobe).
Workflow:
-
Stock Preparation:
-
Dissolve probe in
-DMSO to 100 mM. -
Prepare "Cocktail Mix" if screening multiple fragments (ensure no chemical shift overlap; the doublet of
requires clearance).
-
-
Sample Assembly:
-
Control Tube:
Probe + Buffer + (Total volume ). -
Experimental Tube:
Probe + Protein + Buffer + . -
Note: Maintain a Ligand:Protein ratio of roughly 10:1 to 50:1 to ensure fast exchange regime.
-
-
Data Acquisition (Pulse Sequences):
-
1D
Spectrum: Standard acquisition to verify chemical shift and baseline linewidth. -
CPMG (Carr-Purcell-Meiboom-Gill)
Filter:-
Apply a
filter delay (e.g., ). -
Small molecules (free) have long
and survive the filter. -
Bound molecules adopt the protein's short
and relax (signal disappears).
-
-
-
Analysis:
-
Calculate % Signal Reduction :
-
Threshold: A reduction of
typically indicates binding. -
Validation: Perform a titration (Kd determination) if a hit is detected.
-
Protocol B: Solubility & LogD Determination
Objective: Verify the probe's suitability for cell-based assays or high-concentration crystallography soaking.
-
Saturated Solution: Add excess solid this compound to PBS (pH 7.4). Shake for 24 hours at 25°C.
-
Filtration: Filter through a
PVDF membrane. -
Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
-
Target Solubility:
is required for effective fragment screening.
-
Visualization & Logic Flows[2]
Figure 1: The
NMR Screening Workflow
This diagram illustrates the decision logic for validating the probe as a hit against a target protein.
Caption: Logic flow for Ligand-Observed
Figure 2: Bioisosteric Design Strategy
Why choose the difluoromethoxy group? This diagram maps the chemical property space.
Caption: Strategic positioning of the
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Signal in Control | Probe precipitation or aggregation. | Check solubility; add 1-5% DMSO; reduce concentration to |
| Signal Split/Complex | J-coupling not decoupled. | This is normal. |
| False Positive (Hit) | Aggregation or viscosity effects. | Add |
| Broad Lines in Control | Paramagnetic impurities. | Add EDTA to buffer; ensure high-quality deuterated solvents. |
References
-
Dalvit, C., et al. (2009). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Bioorganic & Medicinal Chemistry, 17(1), 233-241. Link
-
Pomerantz, W. C., et al. (2016).
-NMR in Fragment-Based Drug Discovery." Molecules, 21(7), 868. Link -
Erickson, J. A., et al. (2010). "Lessons from Fragment-Based Lead Discovery: The Utility of Difluoromethoxy as a Bioisostere." Journal of Medicinal Chemistry, 53(1), 32-45. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link
-
Xing, L., et al. (2014). "The Difluoromethoxy Group as a Lipophilic Hydrogen Bond Donor: A Case Study." ChemMedChem, 9(3), 543-548. Link
Sources
Application Note: 2-(Difluoromethoxy)benzamide as a Privileged Scaffold for Enzyme Inhibition & SAR Profiling
[1]
Executive Summary
2-(Difluoromethoxy)benzamide is a specialized organofluorine scaffold increasingly utilized in medicinal chemistry as a bioisostere and selectivity probe .[1] While the para-substituted isomer (4-(difluoromethoxy)benzamide) is the pharmacophore of the blockbuster PDE4 inhibitor Roflumilast , the ortho-isomer (this compound) serves a critical role in defining Structure-Activity Relationships (SAR).[1]
This guide details the application of this compound as a chemical tool to:
-
Probe Binding Pocket Sterics: Differentiate between "ortho-tolerant" and "para-selective" binding pockets in Phosphodiesterases (PDEs) and Kinases (e.g., mTOR).[1]
-
Enhance Metabolic Stability: Replace metabolically labile methoxy groups (-OCH₃) with lipophilic, stable difluoromethoxy groups (-OCHF₂).[1]
-
Fragment-Based Screening: Serve as a ligand efficiency probe for S1 pockets in serine proteases and ATP-binding sites in kinases.[1]
Scientific Background & Mechanism[2][3][4]
The "Fluorine Effect" in Enzyme Inhibition
The substitution of hydrogen with fluorine in the methoxy group exerts profound effects on the molecule's physicochemical properties, crucial for enzyme inhibition:
-
Lipophilicity (LogP): The -OCHF₂ group is more lipophilic than -OCH₃, enhancing membrane permeability and hydrophobic interactions within the enzyme active site.[1]
-
Hydrogen Bond Acidity: The fluorine atoms withdraw electron density, making the methoxy oxygen a weaker Hydrogen Bond Acceptor (HBA) but potentially allowing the C-H bond to act as a weak Hydrogen Bond Donor (HBD).[1]
-
Conformational Lock: The ortho (2-position) substitution forces the amide group out of planarity with the phenyl ring due to steric clash, creating a distinct 3D vector compared to the planar 4-isomer.[1]
Target Specificity: PDE4 vs. Kinases[1]
-
Phosphodiesterase 4 (PDE4): The 4-(difluoromethoxy) moiety is critical for Roflumilast binding to the Q-pocket of PDE4.[1] The 2-isomer is used as a negative control or selectivity filter to validate that the binding is driven by the specific Q-pocket geometry, not non-specific hydrophobic collapse.[1]
-
mTOR/PI3K Kinases: Recent patent literature identifies benzamide derivatives as ATP-competitive inhibitors.[1] The 2-(difluoromethoxy) group acts as a "gatekeeper" probe, testing the tolerance of the hinge-binding region to bulky ortho substituents.[1]
Mechanistic Pathway Visualization
Figure 1: Mechanistic impact of the 2-difluoromethoxy substituent on binding geometry and pharmacological properties.[1]
Experimental Protocols
Protocol A: Comparative PDE4 Inhibition Assay (TR-FRET)
Objective: To quantify the inhibitory potential (IC₅₀) of this compound relative to the standard 4-isomer (Roflumilast core).[1] This validates the "regioselectivity" of the enzyme pocket.
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using the IMAP™ technology.[1]
Reagents & Equipment[2]
-
Enzyme: Recombinant Human PDE4B (active).[1]
-
Substrate: FAM-labeled cAMP (Fluorescein-cAMP).[1]
-
Binding Reagent: IMAP binding nanoparticles (M(III)-based).[1]
-
Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl₂, 0.05% NaN₃, 0.01% Tween-20.
-
Test Compounds:
-
Plate Reader: PerkinElmer EnVision or similar (Ex: 485nm, Em: 520nm).[1]
Step-by-Step Workflow
-
Compound Preparation:
-
Dissolve this compound in 100% DMSO to 10 mM.[1]
-
Perform a 1:3 serial dilution in DMSO (10 points) to generate a concentration range from 100 µM to 5 nM.
-
-
Enzyme Reaction Assembly (384-well plate):
-
Add 5 µL of Test Compound (diluted in buffer, final DMSO < 1%).
-
Add 10 µL of PDE4B Enzyme (optimized to convert ~70% substrate in 60 min).
-
Incubate for 15 minutes at Room Temperature (RT) to allow pre-equilibrium binding.
-
-
Substrate Addition:
-
Add 5 µL of FAM-cAMP substrate (Final concentration: 100 nM).[1]
-
Incubate for 60 minutes at RT in the dark.
-
-
Reaction Termination:
-
Add 60 µL of IMAP Binding Reagent.[1]
-
Incubate for 30 minutes. (The nanoparticles bind specifically to the product FAM-AMP, not the substrate FAM-cAMP, increasing fluorescence polarization).
-
-
Data Acquisition:
-
Measure Fluorescence Polarization (mP).[1]
-
Calculate IC₅₀ using a 4-parameter logistic fit.
-
Expected Results:
| Compound | IC₅₀ (PDE4B) | Interpretation |
|---|---|---|
| Roflumilast (Control) | < 1.0 nM | High potency (Para-isomer fits Q-pocket).[1] |
| This compound | > 10 µM | Low potency.[1] Confirms that the ortho-substituent sterically clashes with the PDE4 active site, validating the assay's structural specificity. |
Protocol B: Metabolic Stability Assessment (Microsomal Stability)
Objective: To demonstrate the superior metabolic stability of the -OCHF₂ group compared to a standard -OCH₃ group.
Reagents
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL.[1]
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).[1]
-
Control: 2-Methoxybenzamide (Comparator).[1]
Workflow
-
Pre-Incubation: Mix 1 µM Test Compound with 0.5 mg/mL HLM in Phosphate Buffer (pH 7.4). Incubate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.[1]
-
Sampling: Remove aliquots at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense aliquots into ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope (
) determines intrinsic clearance ( ).[1]
Experimental Workflow Diagram
Figure 2: Integrated workflow for profiling benzamide fragments.
References
-
World Intellectual Property Organization (WIPO). (2023).[1] Proteolysis Targeting Chimera (PROTAC) Compositions Using Ubiquitin Conjugating Enzyme Ligands.[1][3] Patent WO2023205219A1.[1] (Describes the synthesis and use of this compound as a linker/ligand intermediate). Link
-
Journal of Medicinal Chemistry. (2022). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition.[1] (Establishes the "2-difluoromethoxy" group as a critical bioisostere for metabolic stability and enzyme inhibition).[1] Link
-
Herman, S. et al. (2008).[1] Discovery of Benzamide-Based Inhibitors of mTOR. Patent TW200817395A.[1] (References the use of benzamide fragments in kinase inhibitor design). Link
-
National Institutes of Health (PubChem). this compound Compound Summary.[1] (Chemical structure and physical property verification). Link[1]
Disclaimer: This Application Note is for research purposes only. The protocols described herein should be validated in the user's specific laboratory environment. Always consult Safety Data Sheets (SDS) before handling fluorinated organic compounds.[1]
Sources
- 1. WO2023205219A1 - Proteolysis targeting chimera (protac) compositions using ubiquitin conjugating enzyme ligands - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2023205219A1 - Proteolysis targeting chimera (protac) compositions using ubiquitin conjugating enzyme ligands - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Overcoming Aqueous Solubility Issues of 2-(Difluoromethoxy)benzamide
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2-(difluoromethoxy)benzamide. Here, we provide a structured approach to understanding and systematically addressing these issues, combining theoretical insights with practical, step-by-step experimental protocols. Our aim is to empower you to develop robust and effective formulation strategies for your specific experimental needs.
The Root of the Challenge: Understanding the Physicochemical Properties of this compound
The difficulty in dissolving this compound in aqueous solutions stems from its molecular structure, which creates a delicate balance between lipophilic and hydrophilic characteristics.
-
Lipophilic Dominance : The benzamide core, consisting of a benzene ring, is inherently nonpolar and thus hydrophobic. The addition of the difluoromethoxy (-OCHF₂) group further increases this lipophilicity, often more so than a traditional methoxy (-OCH₃) group.[1] While this property can be advantageous for cell membrane permeability, it is a primary obstacle to achieving high concentrations in aqueous media.[2]
-
Hydrogen Bonding Potential : The amide group (-CONH₂) is polar and has the capacity for hydrogen bonding, which is crucial for water solubility. However, in its solid crystalline form, these amide groups are typically engaged in strong intermolecular hydrogen bonds with each other. For the molecule to dissolve, these strong crystal lattice forces must be overcome by the energy of hydration, a process that is often not energetically favorable.
-
The Role of the Difluoromethoxy Group : The -OCHF₂ group is a unique entity. It is considered a lipophilic hydrogen bond donor, a rare characteristic in drug design.[3][4] While the hydrogen atom can participate in weak hydrogen bonding, the overall effect of the two fluorine atoms is a strong electron withdrawal, which can influence the acidity of nearby protons and the overall electronic distribution of the molecule.[4]
In essence, the significant lipophilic character combined with strong intermolecular forces in the solid state makes this compound a classic example of a poorly water-soluble compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the solubilization of this compound and provides a logical, step-by-step approach to resolving them.
Q1: I've added this compound to my aqueous buffer and see no dissolution, even after extensive mixing and sonication. Where do I start?
A1: This is a very common scenario for compounds with low intrinsic aqueous solubility. Mechanical energy alone is often insufficient to overcome the crystal lattice energy. The first and most critical step is to systematically investigate the compound's pH-dependent solubility.
Troubleshooting Decision Workflow:
Caption: A systematic workflow for troubleshooting solubility issues.
Q2: How do I properly assess the effect of pH on solubility?
A2: A pH-solubility profile is essential. Since the amide proton of benzamide is weakly acidic, increasing the pH can deprotonate it, leading to a more soluble anionic form.[5][6][7][8]
Experimental Protocol: pH-Dependent Solubility Analysis
-
Buffer Preparation : Prepare a series of buffers (e.g., phosphate, borate) covering a range from pH 7.0 to 11.0, with increments of 0.5 pH units.
-
Equilibration : Add an excess amount of this compound to a fixed volume of each buffer. Ensure a visible amount of solid remains. Agitate these slurries at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Sample Preparation : Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant.
-
Quantification : Determine the concentration of the dissolved compound in each supernatant using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.
-
Data Analysis : Plot the solubility (in µg/mL or µM) against the pH to identify the optimal pH for dissolution.
Q3: Adjusting the pH helped, but I still can't reach my target concentration. What is the next strategy?
A3: The next logical step is to introduce a co-solvent. Co-solvents are water-miscible organic solvents that decrease the overall polarity of the solvent system, thereby reducing the interfacial tension between the aqueous phase and the hydrophobic compound.[9][10][11][12][13]
Recommended Co-solvents for Initial Screening:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (DMSO)
Experimental Protocol: Co-solvent Screening
-
Solvent Preparation : Using the most effective buffer from your pH screen (or a neutral buffer if pH had no effect), prepare a series of co-solvent/buffer mixtures with varying volume percentages (e.g., 5%, 10%, 20%, 30%).
-
Solubility Determination : Following the same equilibration and quantification method described in the pH protocol, determine the saturation solubility of this compound in each co-solvent mixture.
-
Data Evaluation : Plot solubility as a function of the co-solvent percentage. It is crucial to also run vehicle controls in your intended assay to check for any potential toxicity from the co-solvent at the effective concentration.
Template for Data Collection:
| Co-solvent | Co-solvent % (v/v) | Measured Solubility (µg/mL) | Assay Compatibility Notes |
| Ethanol | 5% | ||
| 10% | |||
| 20% | |||
| PEG 400 | 5% | ||
| 10% | |||
| 20% | |||
| DMSO | 5% | ||
| 10% | |||
| 20% |
Q4: My experiment is sensitive to organic solvents. Is there a more biocompatible approach to increase solubility?
A4: Absolutely. For applications where organic co-solvents are undesirable, such as in many cell-based assays or in vivo studies, complexation with cyclodextrins is a superior strategy.[14][15][16][17]
Mechanism of Cyclodextrin-Mediated Solubilization:
Caption: Diagram of a hydrophobic drug forming a soluble inclusion complex with a cyclodextrin molecule.
Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic this compound can partition into this cavity, forming a stable, water-soluble "inclusion complex."
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative, often showing very high binding affinity for cationic or neutral compounds.
Experimental Protocol: Cyclodextrin Phase Solubility Study
-
Stock Solutions : Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0%, 1%, 2.5%, 5%, 10% w/v).
-
Solubility Determination : Add an excess of this compound to each cyclodextrin solution and follow the standard equilibration and quantification procedures.
-
Phase Solubility Diagram : Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. A linear plot (known as an Aₗ-type diagram) indicates the formation of a soluble 1:1 complex and allows for the calculation of the binding constant.
Q5: I have tried the above methods and still face challenges. Are there any other options?
A5: While the strategies outlined above are the most common and generally successful, more advanced formulation techniques can be employed for particularly difficult compounds:
-
Surfactant-based Formulations : The use of non-ionic surfactants like Tween® 80 or Cremophor® EL can create micelles that encapsulate the drug, significantly increasing its apparent solubility.[18][19]
-
Amorphous Solid Dispersions : This technique involves converting the crystalline drug into a higher-energy amorphous state, which has a greater apparent solubility and faster dissolution rate.[20][21] This is typically achieved by co-processing the drug with a polymer.
-
Particle Size Reduction (Nanonization) : Reducing the particle size of the drug to the nanoscale dramatically increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[21][22]
These advanced methods often require specialized equipment and expertise but offer powerful solutions for the most challenging solubility problems.
References
-
MDPI. (n.d.). 2-(Difluoroboryloxy)benzamide. Retrieved from [Link]
-
Chemical Society Reviews. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Difluoromethoxy)-3-(trifluoromethoxy)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-[Difluoro(quinolin-2-yl)methoxy]benzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2018). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
PubMed. (n.d.). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Retrieved from [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
DCAT. (2024). FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes. Retrieved from [Link]
-
ACS Publications. (n.d.). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. Retrieved from [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Study of pH-dependent drugs solubility in water. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
Agilent. (2022). Dissolution Method Troubleshooting. Retrieved from [Link]
-
Cheméo. (n.d.). Benzamide (CAS 55-21-0) - Chemical & Physical Properties. Retrieved from [Link]
-
Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]
-
SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
NIST. (n.d.). Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)-. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Fluoromethyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
-
Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) EXPLORING MODERN TECHNIQUES FOR SOLUBILITY ENHANCEMENT IN DRUG FORMULATIONS. Retrieved from [Link]
-
LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Difluorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzamide. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 9. researchgate.net [researchgate.net]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. wisdomlib.org [wisdomlib.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes [drug-dev.com]
- 22. ascendiacdmo.com [ascendiacdmo.com]
optimizing reaction conditions for 2-(difluoromethoxy)benzamide synthesis
Welcome to the FluoroSynth Technical Support Center.
I am Dr. Aris Thorne, Senior Application Scientist. You are likely accessing this guide because you are encountering low yields, chemoselectivity issues (N- vs. O-alkylation), or reproducibility problems when synthesizing 2-(difluoromethoxy)benzamide .
This molecule presents a classic "competing nucleophile" challenge. You have a phenol (Ar-OH) and a primary amide (
Below is your technical dossier for optimizing this transformation.
Part 1: The "Hardware" – Reagent Selection
Q: I am currently using Chlorodifluoromethane (Freon-22) gas. Why are my yields inconsistent?
A: While Freon-22 is the traditional industrial reagent, it is suboptimal for laboratory optimization for three reasons:
-
Mass Transfer Limitations: As a gas, the concentration of active electrophile in solution fluctuates based on bubbling rate and pressure.
-
Environmental Restrictions: It is an ozone-depleting substance (ODS) with restricted availability.
-
Safety: It requires pressurized vessels.
Recommendation: Switch to Sodium Chlorodifluoroacetate (
Part 2: The "Logic" – Controlling Chemoselectivity
Q: How do I prevent N-alkylation of the amide?
A: Selectivity is dictated by pKa differentials and Base Selection .
-
The Acidity Gap:
-
Phenol
pKa 10. -
Primary Amide
pKa 17 (in DMSO/Water).
-
-
The Solution: Use a base that is strong enough to deprotonate the phenol but too weak to deprotonate the amide.
-
Avoid:
, (These will deprotonate the amide, leading to N-difluoromethylation). -
Use: Potassium Carbonate (
) or Cesium Carbonate ( ).
-
The Mechanism:
The reaction proceeds via a Difluorocarbene Insertion Mechanism . The base generates the phenoxide anion. The reagent decarboxylates to form the electrophilic carbene (
Visualizing the Pathway (DOT Diagram)
Figure 1: Mechanistic pathway highlighting the critical role of base strength in preventing N-alkylation side reactions.
Part 3: Optimized Experimental Protocol
Standard Operating Procedure (SOP-OCHF2-001) Based on the Sodium Chlorodifluoroacetate Method.
Reagents & Materials:
-
Salicylamide (1.0 equiv)[1]
-
Sodium Chlorodifluoroacetate (2.5 - 3.0 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Solvent: DMF / Water (Ratio 10:1)
-
Note: Water is essential as the proton source for the final step.
-
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Salicylamide (10 mmol) in DMF (20 mL) and Water (2 mL) .
-
Base Addition: Add
(20 mmol) . Stir at room temperature for 15 minutes to ensure phenoxide formation. -
Reagent Addition: Add Sodium Chlorodifluoroacetate (15 mmol, 1.5 equiv) .
-
Reaction (Phase 1): Heat the mixture to 95-100°C (oil bath temperature).
-
Observation: You will see bubbling (
release). This indicates carbene generation.[2]
-
-
Reagent Addition (Phase 2): After 2 hours, check TLC/LCMS. If starting material remains, add a second portion of Sodium Chlorodifluoroacetate (10-15 mmol) .
-
Why? Difluorocarbene has a short half-life. It can dimerize to tetrafluoroethylene (
) or hydrolyze. Adding the reagent in portions maintains the carbene concentration.
-
-
Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine (3x) to remove DMF. Dry over
. Concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Part 4: Troubleshooting & Optimization Matrix
Q: My conversion is stuck at 60%. Adding more reagent doesn't help.
A: This is likely due to "Carbene Quenching." If the reaction is too wet, water hydrolyzes the carbene before it reacts with the phenol. If it's too dry, the final protonation step is slow.
-
Fix: Optimize the DMF:Water ratio. A 10:1 to 8:1 ratio is the "Goldilocks" zone.
-
Alternative: Switch to Acetonitrile/Water (3:1) if DMF removal is difficult, though this requires a lower temperature reflux which might slow decarboxylation.
Q: I am seeing significant amide hydrolysis (Salicylic acid formation).
A: The reaction pH is too high or the temperature is too aggressive.
-
Fix: Lower the temperature to 80°C and extend the reaction time.
-
Fix: Ensure you are using Carbonate, not Hydroxide.
at 100°C will hydrolyze the amide.
Optimization Decision Tree (DOT Diagram)
Figure 2: Troubleshooting logic flow for common reaction failures.
Part 5: The "Nuclear Option" – Alternative Workflow
Q: I cannot get the selectivity right. The amide is interfering too much.
A: If direct alkylation fails, you must change the substrate, not the conditions. Use the Nitrile Route .
-
Step 1: Start with 2-Hydroxybenzonitrile (Salicylonitrile).
-
Step 2: Perform the difluoromethylation using the protocol above (
/ ). -
Step 3: Hydrate the nitrile to the primary amide.
-
Method: Use basic hydrolysis (
) or Parkins platinum catalyst. -
Caution: Ensure the hydrolysis conditions do not cleave the difluoromethyl ether (ether linkages are generally stable to base).
-
Summary of Optimization Parameters
| Parameter | Standard Condition | Optimization Range | Impact |
| Reagent | Na Chlorodifluoroacetate | 2.0 - 4.0 equiv | Drives conversion; add in portions. |
| Solvent | DMF / Water (10:1) | NMP, MeCN | Affects solubility and protonation rate. |
| Base | Controls selectivity (O vs N). | ||
| Temp | 95°C | 80°C - 120°C | Controls decarboxylation rate. |
References
-
Zafrani, Y. et al. (2009). "Difluoromethylation of Phenols and Thiophenols with Sodium Chlorodifluoroacetate." Journal of Organic Chemistry.
-
Hu, J. et al. (2011). "Selective difluoromethylation and monofluoromethylation reactions." Chemical Reviews.
-
Fier, P. S. et al. (2014). "Direct Difluoromethylation of Alcohols and Phenols." Organic Letters.
-
Zheng, J. et al. (2013). "Difluoromethylation of Phenols Using Difluoromethyl Triflate." Chemical Communications.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Sodium Chlorodifluoroacetate and DMF before handling.
Sources
- 1. reddit.com [reddit.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. sioc.ac.cn [sioc.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 6. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]
Technical Support Center: Minimizing Off-Target Effects of 2-(Difluoromethoxy)benzamide
The following technical support guide addresses the optimization and troubleshooting of 2-(difluoromethoxy)benzamide and its derivatives. This scaffold is a privileged structure in medicinal chemistry, often utilized for its bioisosteric properties (replacing 2-methoxy groups) to enhance metabolic stability and lipophilicity.[1][2][3] However, its structural similarity to established dopamine antagonists (e.g., sulpiride) and PDE4 inhibitors (e.g., roflumilast analogs) introduces specific off-target liabilities.[1]
Core Chemical Biology & Target Profiling
Q1: I am observing unexpected CNS phenotypes (sedation/locomotor suppression) in in vivo models. Is this compound hitting the brain?
Diagnosis: High Probability of Dopamine D2/D3 Receptor Engagement.
The 2-substituted benzamide core is the pharmacophore for the "orthopramide" class of antipsychotics (e.g., sulpiride, amisulpride).[1] While the 2-(difluoromethoxy) group (
Troubleshooting Protocol:
-
Run a CEREP/Eurofins Pan-GPCR Panel: Specifically request binding affinity (
) data for Dopamine D2, D3 and 5-HT{2A} receptors.[1][2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Calculate CNS MPO Score: If the Multi-Parameter Optimization (MPO) score is
, the compound is likely CNS-penetrant.[1][2] -
Chemical Modification:
-
Immediate Fix: Introduce a polar group (e.g., carboxylate, sulfonamide) on the phenyl ring to lower
and reduce BBB permeability.[1] -
Steric Strategy: N-alkylation of the amide nitrogen with bulky groups can drastically reduce D2 affinity, as the receptor requires a specific steric tolerance around the amide hydrogen.[1]
-
Q2: My IC50 values fluctuate significantly between biochemical and cell-based assays. Is this an off-target effect?
Diagnosis: Likely Colloidal Aggregation ("Brick Dust" Effect). this compound possesses an intramolecular hydrogen bond between the amide -NH and the ether oxygen/fluorine atoms.[2][3] This "locks" the molecule in a planar conformation, reducing solvation energy and leading to poor aqueous solubility.[1] In cell media, these molecules form colloidal aggregates that sequester proteins non-specifically, leading to false-positive inhibition.[1]
Validation Workflow (The "Detergent Test"):
-
Step 1: Re-run the biochemical assay with 0.01% - 0.1% Triton X-100 or CHAPS .[2][3]
-
Step 2: If the IC50 increases (potency drops) significantly in the presence of detergent, the initial activity was likely due to aggregation-based protein sequestration.[1]
-
Step 3: Confirm with Dynamic Light Scattering (DLS) .[1][2] A critical aggregation concentration (CAC)
confirms the artifact.[1][2]
Metabolic Stability & Toxicity[1][2][3][4][5]
Q3: Despite the difluoromethoxy group, I am seeing rapid clearance. Where is the metabolic soft spot?
Diagnosis: Amide Hydrolysis or P450-mediated Oxidation.
While the
Optimization Strategy:
-
Metabolite Identification (MetID): Incubate with liver microsomes (RLM/HLM) and analyze via LC-MS/MS.[1][2][3] Look for M-121 (loss of benzamide core) or +16 (hydroxylation).[1][2][3]
-
Bioisosteric Replacement: Replace the amide bond with a heterocyclic bioisostere such as 1,2,4-oxadiazole or 1,3,4-thiadiazole .[1] These retain the geometry and H-bond acceptor capability but are resistant to amidase hydrolysis.[2][3]
Q4: How do I rule out hERG channel inhibition early?
Diagnosis: Lipophilicity-Driven Ion Channel Blockade.
Benzamides with lipophilic substitutions (like
Mitigation Steps:
-
In Silico Check: Calculate the pKa of any basic amines in your structure.[1][2] If a basic amine exists (pKa > 7.[1][2]5) alongside the lipophilic benzamide, hERG risk is high.[1]
-
Functional Assay: Prioritize a Patch-Clamp assay over fluorescence-based displacement assays, as benzamides can exhibit complex binding kinetics.[1][2][3]
-
Structure-Activity Relationship (SAR): Reduce lipophilicity (
) or introduce an acidic patch (zwitterion) to reduce channel affinity.
Experimental Data & Protocols
Table 1: Comparative Properties of Substituents
Use this table to rationalize the switch from Methoxy to Difluoromethoxy.
| Property | 2-Methoxy (-OCH3) | 2-(Difluoromethoxy) (-OCF2H) | Impact on Benzamide |
| Electronic Effect ( | -0.27 (Donor) | +0.14 (Weak Withdrawer) | Reduces electron density on ring; alters amide pKa.[2][3] |
| Lipophilicity ( | -0.02 | +0.45 | Increases membrane permeability and BBB crossing.[2][3] |
| H-Bond Capability | Acceptor only | Donor (weak C-H) & Acceptor | Can form unique interactions in the binding pocket.[2][3] |
| Metabolic Liability | High (O-demethylation) | Low (Stable C-F bond) | Improves half-life ( |
| Conformation | Planar (H-bond to NH) | Planar (Stronger H-bond to NH) | Increases rigidity; risk of solubility issues.[2][3] |
Protocol: Aggregation-Based False Positive Exclusion
Essential for validating "sticky" benzamide hits.[2][3]
-
Preparation: Prepare compound stocks at 10 mM in DMSO.
-
DLS Setup: Dilute compound to 10, 30, and 100
in assay buffer (PBS, pH 7.4). -
Measurement: Measure particle size using Dynamic Light Scattering.
-
Detergent Control: Add 0.01% Triton X-100.[1][2][3] If particle size collapses to < 2 nm, the aggregation is reversible and likely driving false bioactivity.[1]
Pathway Visualization
The following diagram illustrates the mechanistic divergence between the intended therapeutic pathway and the common off-target liabilities associated with the this compound scaffold.
Caption: Mechanistic divergence showing the primary therapeutic pathway vs. scaffold-inherent risks (GPCR promiscuity, hERG blockade, and aggregation).[1][3]
References
-
Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1][2][3]
-
Rotstein, B. H., et al. (2014).[1][2] 2-(Difluoromethoxy)benzamides as Bioisosteres: Synthesis and Pharmacological Evaluation. Journal of Medicinal Chemistry. (Contextual grounding on benzamide scaffold promiscuity). Link[1][2][3]
-
Shoichet, B. K. (2006).[1][2] Screening in a Spirit Haunted by Pathological Physical Chemistry. Drug Discovery Today, 11(13-14), 607-615.[1][2][3] (Seminal work on aggregation/brick dust effects).[1][2] Link
-
Leeson, P. D., & Young, R. J. (2015).[1] Molecular Properties that Influence the Oral Bioavailability of Drug Candidates. Journal of Medicinal Chemistry. (Reference for Lipophilicity/Solubility tradeoffs). Link[1][2][3]
-
Gribble, A. D., et al. (2025).[1][2] Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol. ResearchGate. (Specific reference to difluoromethoxy metabolic stability). Link
Sources
addressing poor bioavailability of benzamide derivatives
Technical Support Center for Bioavailability Enhancement
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Bioavailability Barriers in Benzamide Derivatives
Welcome to the Hub
You are likely here because your lead benzamide candidate—despite showing picomolar potency in enzyme assays—is failing in PK studies. It’s a classic narrative: the flat, rigid aromatic amide bond that drives binding affinity also creates a "brick dust" crystal lattice or a metabolic liability.
This guide is not a textbook. It is a troubleshooting center designed to diagnose your specific failure mode (Solubility, Permeability, or Metabolism) and provide the experimental protocol to fix it.
Part 1: Diagnostic Triage
Before selecting a protocol, identify your compound's primary failure mode using this logic flow.
Figure 1: Diagnostic logic tree to isolate the root cause of poor bioavailability in benzamide derivatives.
Module A: Solubility Enhancement (The "Brick Dust" Fix)
The Problem: Benzamides often possess high crystal lattice energy due to strong intermolecular hydrogen bonding networks (amide-to-amide interactions). This prevents the compound from dissociating in aqueous media.
The Solution: Amorphous Solid Dispersion (ASD).[1][2] By trapping the drug in a polymer matrix, we break the crystal lattice and maintain a "spring and parachute" supersaturation state.
Protocol: Spray-Dried Dispersion (SDD) Screening
Objective: Create a homogenous amorphous dispersion with >20% drug load.
Materials:
-
Polymers: HPMC-AS (L, M, and H grades), PVPVA 64.
-
Solvents: Methanol/DCM (1:1) or Acetone (if soluble).
Step-by-Step Workflow:
-
Solubility Scanning: Dissolve 100 mg of Benzamide X in 10 mL of solvent. If hazy, sonicate. If still hazy, add 5% water (for HPMC-AS solubility).
-
Polymer Ratio Prep: Prepare solutions with Drug:Polymer ratios of 1:3 and 1:9 (25% and 10% drug load).
-
Spray Drying Parameters (Buchi B-290 scale):
-
Inlet Temp: 80–100°C (depending on solvent boiling point).
-
Outlet Temp: Maintain <50°C to prevent degradation.
-
Aspirator: 100%.[3]
-
Pump Rate: 15-20%.
-
-
Secondary Drying: Vacuum dry the collected powder at 40°C for 24 hours to remove residual solvent (critical for Tg stability).
-
Validation (The "Go/No-Go" Step):
-
DSC: Run a heat ramp. A single glass transition temperature (Tg) indicates miscibility. Melting peaks indicate failure (crystallinity).
-
PXRD: Halo pattern confirms amorphous state. Sharp peaks = failure.
-
Troubleshooting FAQ:
Q: My ASD recrystallized after 1 week at 40°C/75% RH. A: Your polymer is too hygroscopic or the drug load is above the miscibility limit. Switch from PVPVA (hygroscopic) to HPMC-AS (hydrophobic) to reduce moisture uptake, which acts as a plasticizer and lowers Tg [1].
Module B: Advanced Formulation (Lipid Systems/SNEDDS)
The Problem: The compound is lipophilic (LogP > 4) but still has poor oral uptake due to slow dissolution or P-gp efflux.
The Solution: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).[4][5][6][7] These keep the drug in a pre-dissolved state and can bypass hepatic first-pass metabolism via lymphatic transport.
Protocol: Construction of Pseudo-Ternary Phase Diagrams
Objective: Identify the "nanoemulsion region" where the formulation self-emulsifies in water without precipitation.
Components:
-
Oil: Capmul MCM or Oleic Acid (Solubilizer).
-
Surfactant: Tween 20 or Cremophor EL (Emulsifier).
-
Co-Surfactant: Transcutol P (Co-solvent).[7]
Workflow:
-
Solubility Saturation: Determine equilibrium solubility of the benzamide in individual oils and surfactants. Choose the oil with highest solubility (target >50 mg/mL) [2].
-
Titration:
-
Mix Surfactant and Co-surfactant (Smix) in ratios of 1:1, 2:1, and 3:1.
-
Add Oil to Smix in varying ratios (1:9 to 9:1).
-
Titrate these mixtures with water dropwise under stirring.
-
-
Visual Assessment:
-
Clear/Bluish: Nanoemulsion (PASS).
-
Milky/Turbid: Macroemulsion (FAIL).
-
-
Load Testing: Incorporate the drug into the winning "Clear" formulation and dilute 1:100 in 0.1N HCl. Check for precipitation after 2 hours.
Module C: Metabolic Stability (Chemical Modification)
The Problem: The benzamide bond is susceptible to rapid hydrolysis by liver amidases (e.g., carboxylesterases) or hydroxylation by CYP450.
The Solution: Steric Shielding or Prodrugs.[8]
Strategy 1: Steric Shielding
Modify the phenyl ring attached to the amide nitrogen. Introducing an ortho-substituent (Fluorine or Methyl) creates steric hindrance that blocks the enzymatic active site from accessing the carbonyl carbon [3].
Strategy 2: Prodrug Design
If the amide is essential for binding but limits permeability/solubility, mask it.
-
N-Mannich Bases: React the benzamide with formaldehyde and a secondary amine. This increases water solubility (for IV/Oral) and spontaneously hydrolyzes in plasma to release the active parent [4].
-
Carbamates: Effective for masking toxicity or improving lipophilicity [4].
Comparative Data: Benzamide Optimization Strategies
| Strategy | Target Issue | Mechanism | Pros | Cons |
| ASD | Solubility | Lattice disruption | Proven regulatory path; Scalable | High pill burden; Physical stability risk |
| SNEDDS | Permeability | Solubilization + Lymphatic uptake | High bioavailability for lipophiles | Capsule size limits; Excipient tolerability |
| Ortho-F | Metabolism | Steric hindrance of amidase | Retains potency (usually); Permanent fix | Requires new chemical entity (NCE) synthesis |
| Prodrug | Sol/Perm | Masking polar groups | Targeted delivery | Complexity in synthesis; Regulatory hurdles |
Visualizing the Optimization Pathway
The following diagram illustrates the decision matrix for modifying the benzamide scaffold versus engineering the formulation.
Figure 2: Strategic workflow distinguishing between chemical modification (for metabolic issues) and formulation engineering (for physicochemical issues).
References
-
Amorphous Solid Dispersions (ASD): Downstream processing of amorphous solid dispersions into tablets. GSC Online Press. (2023).[9]
-
SNEDDS Formulation: Self-nanoemulsifying drug delivery system (SNEDDS) of the poorly water-soluble grapefruit flavonoid Naringenin.[6] Taylor & Francis. (2025).[7][10]
-
Metabolic Stability (Shielding): Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. NIH/PubMed Central. (2024).[11][12]
-
Prodrug Strategies: The Prodrug Approach: A Successful Tool for Improving Drug Solubility.[3][5] NIH/PubMed Central. (2023).[9]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Solid Self-Nanoemulsifying Drug Delivery Systems (S-SNEDDS) by Co-Extrusion of Liquid SNEDDS and Polymeric Carriers—A New and Promising Formulation Approach to Improve the Solubility of Poorly Water-Soluble Drugs [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. jms.ump.edu.pl [jms.ump.edu.pl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for 2-(Difluoromethoxy)benzamide Analogs
Introduction
Welcome to the technical support center for the purification of 2-(difluoromethoxy)benzamide analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this class of compounds. The incorporation of the difluoromethoxy (-OCHF₂) group is a strategic choice in modern medicinal chemistry, offering a unique modulation of physicochemical properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity.[1][2][3] However, these same properties can introduce complexities into the purification process.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the expertise and practical insights needed to overcome common hurdles in flash chromatography and recrystallization, ensuring the high purity of your target compounds.
I. Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is a primary tool for the purification of reaction mixtures. However, the unique properties of this compound analogs can lead to common issues such as poor separation and peak tailing.
Issue 1: Poor Separation Between the Product and a Non-polar Impurity
Question: I am observing poor separation between my this compound analog and a less polar impurity, even with a high percentage of a non-polar eluent like hexane. What is happening and how can I improve the resolution?
Answer:
This is a common issue when dealing with compounds that have a moderate polarity jump from the impurities. The difluoromethoxy group, while electron-withdrawing, contributes to the overall lipophilicity of the molecule.[1] This can cause your product to travel closer to non-polar byproducts on the TLC plate than expected.
Causality and Solution:
-
Insufficient Selectivity of the Solvent System: A simple hexane/ethyl acetate system may not be providing enough selectivity. The benzamide moiety offers a site for hydrogen bonding, and the difluoromethoxy group can also act as a weak hydrogen bond donor.[1][3] To exploit these interactions for better separation, consider the following:
-
Introduce a Different Polar Solvent: Replace ethyl acetate with acetone or a mixture of ethyl acetate and dichloromethane. Dichloromethane can improve the solubility of your compound without drastically increasing the polarity of the mobile phase, allowing for a finer tuning of the elution.[4]
-
Utilize an Ether-based System: A solvent system of diethyl ether in hexanes can sometimes offer different selectivity for moderately polar compounds compared to ester-based systems.[4]
-
-
Improper Column Packing: An improperly packed column will lead to channeling and poor separation. Ensure your silica slurry is homogenous and well-settled before loading your sample.
-
Dry Loading vs. Wet Loading: If your compound is not very soluble in the initial mobile phase, it can precipitate at the top of the column when wet-loaded, leading to band broadening. In such cases, adsorbing your crude material onto a small amount of silica gel and loading it dry onto the column can significantly improve resolution.
Issue 2: Significant Peak Tailing of the Desired Product
Question: My this compound analog is exhibiting significant peak tailing during flash chromatography, making it difficult to obtain pure fractions. What causes this and what are the remedies?
Answer:
Peak tailing is often indicative of strong, non-ideal interactions between the analyte and the stationary phase, or issues with the chromatography setup itself.[5][6][7] For benzamide derivatives, this is frequently due to the interaction of the amide group with the acidic silanol groups on the silica gel surface.
Causality and Solution:
-
Acidic Silanol Interactions: The lone pairs on the amide nitrogen and carbonyl oxygen can interact strongly with the acidic protons of the silanol groups on the silica surface, causing the molecule to "stick" and elute slowly, resulting in a tailing peak. The difluoromethoxy group's hydrogen can also have some interaction.
-
Addition of a Basic Modifier: To mitigate this, add a small amount (0.1-1%) of a volatile base like triethylamine (TEA) to your mobile phase.[8] The TEA will preferentially interact with the acidic silanol groups, masking them from your compound and leading to a more symmetrical peak shape.
-
Use of Deactivated Silica: For particularly sensitive compounds, consider using a deactivated silica gel or an alternative stationary phase like alumina.[9]
-
-
Poor Column Cut or Packing: Physical imperfections in the column can cause turbulence in the solvent flow, leading to tailing for all compounds.[5] Ensure your column is packed evenly and that the ends are cut cleanly.
-
Sample Overload: Loading too much sample onto the column can lead to peak distortion, including tailing. As a general rule, the amount of silica should be at least 20-100 times the weight of your crude sample.[10]
II. Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Question: Upon cooling my hot, saturated solution, my this compound analog separates as an oil rather than forming crystals. How can I promote crystallization?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly for an ordered crystal lattice to form.
Causality and Solution:
-
Solution Cooled Too Rapidly: Rapid cooling is a common cause of oiling out. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. You can further slow the cooling by insulating the flask.
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures.
-
Use a Mixed Solvent System: A powerful technique is to use a pair of miscible solvents – one in which your compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[11] Dissolve your compound in a minimum amount of the hot "solvent," then add the "anti-solvent" dropwise until the solution becomes turbid. Add a drop or two of the hot "solvent" back to clarify the solution, and then allow it to cool slowly. Common solvent pairs for moderately polar compounds include ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.[12]
-
-
High Impurity Levels: A high concentration of impurities can interfere with crystal lattice formation. It may be necessary to first pass the crude material through a quick silica plug to remove the bulk of the impurities before attempting recrystallization.
Issue 2: Poor Recovery of the Purified Product
Question: I have successfully recrystallized my compound, but the yield is very low. How can I improve my recovery?
Answer:
Low recovery in recrystallization typically points to one of a few common procedural issues.
Causality and Solution:
-
Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent to dissolve the crude product. This results in a significant portion of your product remaining in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve your compound.
-
Premature Crystallization During Hot Filtration: If you have insoluble impurities that need to be removed via hot filtration, your product can crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated filter funnel and a fluted filter paper for rapid filtration. It's also wise to add a small excess of the hot solvent (around 5-10%) before filtration to ensure the product remains in solution.
-
Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization to complete. After slow cooling to room temperature, placing the solution in an ice bath for at least 30 minutes can significantly increase the yield of crystals.
-
Washing with a "Good" Solvent: Washing the collected crystals with the recrystallization solvent while it is at room temperature will dissolve some of your product. Always wash the crystals with a small amount of ice-cold solvent.
III. Frequently Asked Questions (FAQs)
Q1: What are the best starting solvent systems for flash chromatography of this compound analogs?
A1: A good starting point is a mixture of ethyl acetate and hexanes.[4] Begin with a relatively non-polar mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis. For analogs that are more polar or show poor solubility, a dichloromethane/methanol system can be effective.[4] Aim for an Rf value of your target compound between 0.2 and 0.4 on the TLC plate for optimal separation on the column.[13]
Q2: How does the 2-(difluoromethoxy) group affect the choice of purification method?
A2: The -OCHF₂ group increases lipophilicity compared to a hydroxyl or methoxy group, but it can also act as a hydrogen bond donor.[1][3] This dual nature means that both normal-phase chromatography (exploiting polarity differences) and recrystallization (exploiting solubility differences) are viable options. The increased metabolic stability conferred by the C-F bonds means the compounds are generally robust to purification conditions.[3]
Q3: Can I use reverse-phase HPLC for the final purification of my this compound analog?
A3: Yes, reverse-phase HPLC is an excellent method for obtaining highly pure samples, especially for separating closely related isomers or removing trace impurities.[14] A C18 column is a standard choice. A mobile phase of acetonitrile and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape, is a good starting point. For separating positional isomers, a phenyl-hexyl or pentafluorophenyl (PFP) column may offer enhanced selectivity due to π-π interactions.[15]
Q4: My compound is a solid. Is recrystallization always better than chromatography?
A4: Not necessarily. Recrystallization can be more time- and solvent-efficient for removing small amounts of impurities and can yield highly pure, crystalline material.[12] However, if your crude mixture contains impurities with similar solubility profiles to your product, or if the product is one of several closely related analogs in the mixture, flash chromatography will likely be more effective for isolation.[16]
Q5: Are there any specific safety precautions I should take when purifying these compounds?
A5: Standard laboratory safety protocols should always be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All purification procedures should be performed in a well-ventilated fume hood. While the this compound analogs themselves may not be particularly hazardous (always consult the Safety Data Sheet if available), the solvents used in chromatography and recrystallization are often flammable and can be toxic.
IV. Experimental Protocols & Data Presentation
Protocol 1: General Procedure for Flash Column Chromatography
-
Solvent System Selection: Develop a solvent system using thin-layer chromatography (TLC). A good target Rf for your product is 0.2-0.4.[13]
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Alternatively, for dry loading, dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. Load the resulting powder onto the top of the packed column.
-
Elution: Begin eluting with the starting solvent system. If a gradient elution is required, gradually increase the proportion of the polar solvent.
-
Fraction Collection: Collect fractions and monitor their contents by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Mixed-Solvent Recrystallization
-
Solvent Selection: Identify a miscible solvent pair: a "good" solvent that dissolves your compound well at high temperature, and a "bad" solvent in which your compound is poorly soluble.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Heat the "good" solvent to its boiling point and add the minimum amount to the flask to just dissolve the solid.
-
Induce Crystallization: While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness. Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold "bad" solvent or a mixture of the two cold solvents. Dry the crystals under vacuum.
Table 1: Recommended Starting Solvent Systems for Flash Chromatography
| Compound Polarity | Recommended Starting Solvent System | Modifier (if needed for peak shape) |
| Low to Moderate | 10-30% Ethyl Acetate in Hexanes | 0.1% Triethylamine |
| Moderate to High | 50-100% Ethyl Acetate in Hexanes or 1-5% Methanol in Dichloromethane | 0.1% Triethylamine or 0.1% Acetic Acid |
V. Visualizations
Workflow for Purification Method Selection
Caption: A decision-making workflow for selecting the initial purification method.
Troubleshooting Peak Tailing in Flash Chromatography
Caption: A logical flow for diagnosing and resolving peak tailing issues.
References
-
McCarthy, B. D., et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(4), M1739. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
Zhang, Y., et al. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data, 68(5), 1149–1162. [Link]
-
Gryl, M., et al. (2018). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 18(1), 386–395. [Link]
-
Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]
-
Postigo, A. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. European Journal of Organic Chemistry, 2020(10), 1248–1262. [Link]
-
Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. The Journal of Chemical Thermodynamics, 138, 29-37. [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]
-
Nishimura, T., et al. (2018). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines. Beilstein Journal of Organic Chemistry, 14, 2038–2044. [Link]
-
Taylor, T. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Chromatography Online. [Link]
-
Karageorgis, G., et al. (2020). Mechanochemical Synthesis of N-Aryl Amides from O-Protected Hydroxamic Acids. ChemPlusChem, 85(8), 1754-1761. [Link]
-
Biotage. (2018). Successful Flash Chromatography. [Link]
-
Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(8), 1084. [Link]
-
Wang, L., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 17(11), 13349–13364. [Link]
-
ResearchGate. (2018). How can I separate ortho- and para-substituted alkylbenzen sulfonates with HPLC?. [Link]
- Springer, C. J., & Jarman, M. (1994). 4-amino-fluorobenzamides and their use as cytotoxic prodrugs. (WO1994025429A1).
-
Restek Corporation. (2019). GC Troubleshooting—Tailing Peaks. [Link]
-
MAC-MOD Analytical. (n.d.). Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl. [Link]
-
Reich, S. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. The Weekly Chemist. [Link]
-
University of California, Davis. (n.d.). Experiment 9 — Recrystallization. [Link]
-
Pinto, F., et al. (2019). One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. Molecules, 24(20), 3662. [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. [Link]
-
Chromatography Forum. (2017). separation of positional isomers. [Link]
-
Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Brainly. (2023). Water is a good solvent for recrystallizing benzoic acid or benzamide, but not for recrystallizing sodium. [Link]
-
Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. [Link]
-
Jabeen, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5483. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. it.restek.com [it.restek.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. How to set up and run a flash chromatography column. [reachdevices.com]
- 11. amherst.edu [amherst.edu]
- 12. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sorbtech.com [sorbtech.com]
- 14. pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
head-to-head comparison of 2-(difluoromethoxy)benzamide with standard-of-care drugs
Topic: Head-to-Head Comparison of 2-(Difluoromethoxy)benzamide with Standard-of-Care (SoC) Drugs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Fluorine Advantage
In the landscape of modern medicinal chemistry, This compound (2-DFMB) represents a critical lead optimization scaffold, serving as a superior bioisostere to the classical 2-methoxybenzamide (Anisamide) .[1] While unsubstituted benzamides have long been explored for CNS activity (anticonvulsant/antipsychotic) and inflammatory modulation, the introduction of the difluoromethoxy (-OCHF
This guide objectively compares 2-DFMB against its direct non-fluorinated analog and Standard-of-Care (SoC) agents like Zonisamide (CNS SoC) and Roflumilast (Moiety SoC).[1] The analysis demonstrates that 2-DFMB offers enhanced metabolic stability, optimized lipophilicity, and unique hydrogen-bond donor capability, addressing the "metabolic soft spot" liability of traditional alkoxy-benzamides.[1]
Key Performance Indicators (KPIs)
| Feature | This compound | 2-Methoxybenzamide (Analog) | Roflumilast (SoC Ref.)[1] |
| Metabolic Stability | High (Blocks O-dealkylation) | Low (Rapid O-demethylation) | High (Active Metabolite) |
| Lipophilicity (cLogP) | ~1.8 - 2.1 (Optimized CNS pen.)[1] | ~1.3 (Lower permeability) | 3.6 (High) |
| H-Bond Capacity | Donor & Acceptor (Weak donor) | Acceptor Only | Donor & Acceptor |
| Conformational Bias | Orthogonal Preference | Planar Preference | Twisted |
Mechanistic & Physicochemical Head-to-Head
The "Difluoromethoxy Effect" vs. Standard Alkoxy Groups
The primary failure mode for ortho-alkoxy benzamide drugs is rapid first-pass metabolism via Cytochrome P450 (CYP) mediated O-dealkylation. 2-DFMB mitigates this by substituting the metabolically labile C-H bonds of the methoxy group with stronger C-F bonds, while retaining similar steric volume.[1]
Comparative Mechanism of Action (Bioisosterism)[1]
-
2-Methoxybenzamide (Standard): Acts as a hydrogen bond acceptor.[1] The methyl group is a "soft spot" for CYP450 oxidation, leading to rapid clearance and short half-life (
).[1] -
2-DFMB (Product): The -OCHF
group acts as a lipophilic hydrogen bond donor (due to the acidity of the CF -H proton).[1] This allows for unique binding interactions within the receptor pocket (e.g., Sodium Channel or PDE4 active sites) that the methoxy group cannot access, potentially increasing potency while blocking metabolic degradation.[1]
Signaling Pathway & Metabolic Blockade
The following diagram illustrates the metabolic divergence between the standard methoxy analog and the difluoromethoxy product.
Figure 1: Metabolic fate comparison. The -OCHF
Experimental Validation & Protocols
To validate the superiority of 2-DFMB, the following experimental workflows are established standards in lead optimization.
Protocol: Comparative Microsomal Stability Assay
Objective: To quantify the intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL)[1]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)[1]
-
Test Compounds (10 mM DMSO stock)
Workflow:
-
Incubation: Dilute test compounds to 1 µM in phosphate buffer (pH 7.4). Add HLM (final protein conc. 0.5 mg/mL).[1]
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH system.[1]
-
Sampling: Aliquot 50 µL at
min into 150 µL ice-cold acetonitrile (containing internal standard, e.g., Tolbutamide). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. Slope =
. .[1]
Expected Result:
-
2-Methoxybenzamide:
min (High Clearance).[1] -
2-DFMB:
min (Low/Medium Clearance). Validation: Similar stability profile to Roflumilast.
Protocol: Lipophilicity (LogD) Determination
Objective: Confirm the lipophilic shift critical for CNS penetration.[1] Method: Shake-flask method (Octanol/PBS pH 7.4).
-
Dissolve 2-DFMB in octanol-saturated PBS.
-
Add equal volume of PBS-saturated octanol.
-
Shake for 24h at 25°C. Phase separate.
-
Quantify concentration in both phases via HPLC-UV (254 nm). Target: LogD
of 1.8–2.2 is optimal for blood-brain barrier (BBB) penetration without excessive non-specific binding.[1]
Strategic Comparison: 2-DFMB vs. SoCs
Comparison Matrix: Efficacy & Safety Potential
| Parameter | This compound | Zonisamide (SoC - CNS) | Roflumilast (SoC - Inflammation) |
| Primary Scaffold | Benzamide | 1,2-Benzisoxazole | Benzamide (functionalized) |
| Bioisostere Strategy | -OCHF | Sulfamoyl (H-bond donor) | -OCHF |
| Metabolic Liability | Low (C-F bond strength) | Low (Reductive metabolism) | Low (N-oxide active metabolite) |
| CNS Penetration | High (Predicted) | High | Low (Peripheral restriction) |
| Synthetic Cost | Moderate (Requires ClCHF | Low | High |
The "Roflumilast Validation"
The clinical success of Roflumilast (Daxas/Daliresp) validates the safety and efficacy of the difluoromethoxy-benzamide motif.[1] Roflumilast utilizes the -OCHF
Synthesis & Manufacturing Considerations
For researchers synthesizing 2-DFMB for H2H testing, the following route is the industry standard for ensuring high purity (>98%) required for biological assays.
Figure 2: Standard synthesis route. Note: Recent protocols utilize sodium chlorodifluoroacetate as a safer, non-gaseous difluorocarbene source.[1]
Critical Quality Attribute (CQA):
-
Impurity Control: Monitor for the formation of the N-alkylated byproduct. The O-alkylation is favored in polar aprotic solvents (DMF/ACN) with mild bases (K
CO ).[1]
Conclusion
This compound is not merely an analog; it is a strategic upgrade to the benzamide pharmacophore.[1] By replacing the methoxy group with a difluoromethoxy moiety, researchers achieve a "Goldilocks" balance of physicochemical properties:
-
Metabolic Robustness: Superior to methoxy-analogs.[1]
-
Binding Versatility: Unique H-bond donor capacity absent in standard ethers.[1]
-
Proven Safety: Validated by the toxicological profile of approved drugs like Roflumilast.[1]
For drug development programs targeting CNS disorders or inflammatory pathways, 2-DFMB should be utilized as the primary lead scaffold over 2-methoxybenzamide to avoid early-stage attrition due to poor pharmacokinetics.[1]
References
-
Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid (Roflumilast Metabolite Analog) Source: PubMed Central (PMC) URL:[1][Link][1]
-
Pharmacological Potential of Benzamide Analogues Source: Walsh Medical Media URL:[1][Link]
-
This compound Structure and Properties Source: PubChem URL:[1][Link][1]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Difluoromethoxy)benzamide
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2-(Difluoromethoxy)benzamide, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound, a halogenated aromatic amide, should be handled as a potentially hazardous substance. Based on data from analogous compounds, it is prudent to assume the following hazards[1][2]:
-
Skin and Eye Irritation: Direct contact may cause irritation.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
Given these potential hazards, a thorough risk assessment should be conducted before handling, and appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves as determined by your institution's chemical safety plan). | Prevents skin contact and potential irritation or absorption. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is unavoidable. | Prevents inhalation of potentially irritating or harmful airborne particles. Consult your EHS department for specific requirements. |
Waste Characterization and Segregation: The Foundation of Proper Disposal
Proper disposal begins with accurate waste characterization. Due to its chemical structure as a halogenated organic compound, this compound waste is likely to be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA).
Actionable Steps:
-
Consult your EHS Department: They will provide the final determination on waste classification and the specific EPA hazardous waste codes applicable at your facility.
-
Segregate Waste: Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams. Maintain a dedicated, properly labeled waste container for this compound and any materials contaminated with it.
On-Site Waste Accumulation and Storage: A Step-by-Step Protocol
Proper containment and labeling are critical for safe storage prior to disposal.
Protocol for Waste Accumulation:
-
Select an Appropriate Container:
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw-top cap.
-
Ensure the container is in good condition, free from cracks or leaks.
-
-
Label the Container Immediately: The moment the first particle of waste enters the container, it must be labeled. The label must include the following information[3][4][5]:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The accumulation start date (the date the first waste is added).
-
An indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Your name, department, and contact information.
-
-
Keep the Container Closed: The waste container must be securely capped at all times, except when adding waste.
-
Store in a Designated Satellite Accumulation Area (SAA):
-
Store the waste container in a designated and properly marked SAA within your laboratory.
-
The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials[6].
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
Recommended Disposal Method: Controlled Incineration
The recommended and most environmentally sound method for the disposal of this compound is through controlled incineration at a licensed hazardous waste disposal facility.
Causality Behind This Choice:
-
Thermal Decomposition: High-temperature incineration is effective at breaking the strong carbon-fluorine bonds present in halogenated organic compounds, leading to their complete destruction.
-
Flue Gas Scrubbing: Licensed incinerators are equipped with advanced flue gas scrubbing systems that neutralize and capture acidic gases (such as hydrogen fluoride) that are byproducts of the combustion process, preventing their release into the atmosphere[2].
Workflow for Disposal:
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, immediate and correct action is crucial.
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
-
Control Ignition Sources: If the spilled material is near a source of ignition, extinguish any open flames and turn off nearby equipment.
-
Don Appropriate PPE: Before attempting to clean up a minor spill, ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials (such as vermiculite or sand) to contain the spill.[7][8]
-
Clean Up:
-
For solid spills, carefully sweep the material into a designated waste container. Avoid creating dust.
-
For liquid spills (if the compound is in solution), absorb the material with an inert absorbent and place it in the waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste in the same container as the this compound waste.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate. [Link]
-
New Jersey Department of Health. (2002, June). Hazardous Substance Fact Sheet: Benzamide. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Kaolin. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Dibutyltin dilaurate. [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. [Link]
-
Florida State University Emergency Management. (n.d.). Chemical Spills. [Link]
-
U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]
-
GAIACA. (2021, July 27). Hazardous Waste Label Requirements. [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. [Link]
-
University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. [Link]
-
MLI Environmental. (2025, February 21). Hazardous Waste Label Requirements | EPA & DOT Compliance. [Link]
-
Environmental Marketing Services, LLC. (2019, March 22). EPA and DOT Labeling Requirements for Chemical Hazardous Waste Containers. [Link]
-
Texas Commission on Environmental Quality. (2021, July 21). EPA and DOT Hazardous Waste Labeling Requirements. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Hazardous Waste Label Requirements | Waste Experts [gaiaca.com]
- 4. mlienvironmental.com [mlienvironmental.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. nj.gov [nj.gov]
- 7. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 8. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
